2-Isocyanatopyridine
Overview
Description
2-Isocyanatopyridine is an organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where an isocyanate group is attached to the second position of the pyridine ring. This compound is known for its utility in the synthesis of various biologically active molecules and its role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with phosgene or its equivalents. The reaction typically proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of phosgene gas in a continuous flow reactor. This method allows for the efficient and scalable production of the compound while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with this compound to form pyridyl-substituted ureas under mild conditions.
Alcohols: React with this compound to form carbamates, often in the presence of a catalyst.
Major Products:
Pyridyl-Substituted Ureas: Formed from the reaction with amines.
Pyridyl-Substituted Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanatopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isocyanatopyridine involves its ability to react with nucleophiles, forming stable adducts. This reactivity is exploited in the synthesis of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-Isocyanato-1-methylpyridine: Similar structure but with a methyl group at the first position.
2-Isocyanato-3-methylpyridine: Similar structure but with a methyl group at the third position.
2-Isocyanato-4-methylpyridine: Similar structure but with a methyl group at the fourth position.
Uniqueness: 2-Isocyanatopyridine is unique due to its specific reactivity profile and the position of the isocyanate group on the pyridine ring. This positioning allows for selective reactions and the formation of specific products that are not easily accessible with other isocyanatopyridine derivatives .
Properties
IUPAC Name |
2-isocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGSPBMMQWNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341984 | |
Record name | 2-Isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-19-3 | |
Record name | 2-Isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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